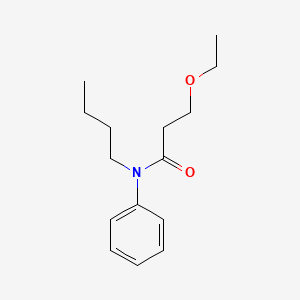
7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with morpholine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Mécanisme D'action
The mechanism of action of 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme UDP-glucose glycoprotein glucosyltransferase (UGGT), which plays a crucial role in glycoprotein folding quality control in the endoplasmic reticulum. By binding to the enzyme, the compound disrupts its activity, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Chloro-8-hydroxyquinoline
- 7-Chloroquinoline
- 5-(Morpholin-4-ylmethyl)quinolin-8-ol
Comparison: Compared to these similar compounds, 7-Chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol exhibits unique properties due to the presence of both the chloro and morpholin-4-ylmethyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H15ClN2O2 |
|---|---|
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
7-chloro-5-(morpholin-4-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H15ClN2O2/c15-12-8-10(9-17-4-6-19-7-5-17)11-2-1-3-16-13(11)14(12)18/h1-3,8,18H,4-7,9H2 |
Clé InChI |
YKFTZWLZSNVQJQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=CC(=C(C3=C2C=CC=N3)O)Cl |
Solubilité |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941305.png)
![dimethyl 2-{6-ethoxy-2,2-dimethyl-1-[(2-methyl-3-nitrophenyl)carbonyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B14941307.png)

![[4-(1,3-Benzodioxol-5-YL)-1-isopropyl-6-oxo-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]methyl cyanide](/img/structure/B14941317.png)
![4,4,6-trimethyl-9,10-dihydro-4H-[1,4]dioxino[2,3-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941334.png)

![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-ethylbutanamide](/img/structure/B14941345.png)
![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]propanamide](/img/structure/B14941349.png)
![ethyl 4-{[(1E)-8-methoxy-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941351.png)
![N-Phenyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B14941361.png)

![4-Amino-1-(4-methylphenyl)-6-(morpholin-4-yl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B14941383.png)
![4,4,6-Trimethyl-9-[(E)-2-morpholino-1-ethenyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14941390.png)
![9-(1,3-benzodioxol-5-yl)[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(6H)-one](/img/structure/B14941393.png)
